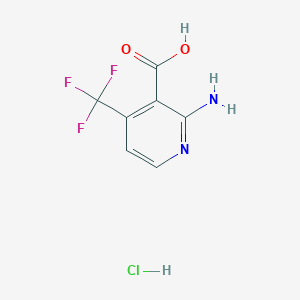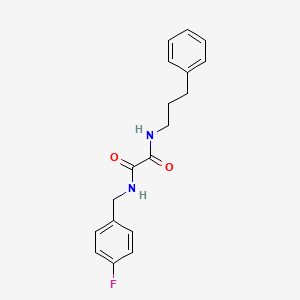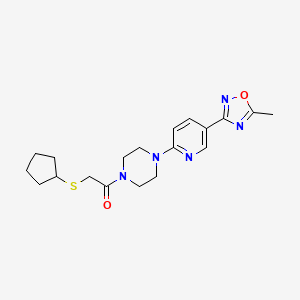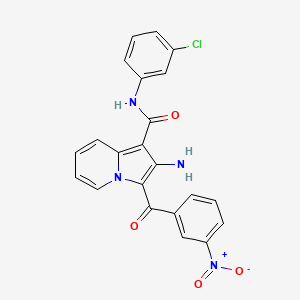
2-amino-N-(3-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N-(3-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide, also known as CNI-1493, is a small molecule drug that has shown potential as an anti-inflammatory agent. It was initially developed as a treatment for Crohn's disease, but its use has expanded to other inflammatory conditions such as rheumatoid arthritis, psoriasis, and sepsis.
Mecanismo De Acción
2-amino-N-(3-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide exerts its anti-inflammatory effects by inhibiting the activation of NF-κB, which is a key regulator of the immune response. NF-κB is activated in response to various stimuli such as pro-inflammatory cytokines, bacterial products, and oxidative stress. Once activated, NF-κB translocates to the nucleus and induces the expression of genes involved in inflammation, immune response, and cell survival. 2-amino-N-(3-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide blocks the activation of NF-κB by binding to a specific site on the protein, thereby preventing its translocation to the nucleus and subsequent gene expression.
Biochemical and Physiological Effects
2-amino-N-(3-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide has been shown to have a broad range of biochemical and physiological effects. In addition to its anti-inflammatory properties, it has been shown to inhibit the proliferation of cancer cells, induce apoptosis in cancer cells, and enhance the efficacy of chemotherapy. 2-amino-N-(3-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide has also been shown to reduce the production of reactive oxygen species and to protect against oxidative stress. Furthermore, 2-amino-N-(3-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide has been shown to modulate the immune response by inhibiting the activation of T cells and reducing the production of antibodies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-amino-N-(3-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied for its anti-inflammatory properties. However, there are also limitations to its use in lab experiments. 2-amino-N-(3-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide has a short half-life and is rapidly metabolized in vivo, which can make it difficult to maintain consistent levels of the drug in animal models. Furthermore, the complex nature of inflammation and the immune response can make it challenging to interpret the results of experiments involving 2-amino-N-(3-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide.
Direcciones Futuras
There are several future directions for the study of 2-amino-N-(3-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide. One area of research is the development of more stable analogs of 2-amino-N-(3-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide that have a longer half-life and are more effective in vivo. Another area of research is the investigation of the potential of 2-amino-N-(3-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide as a treatment for other inflammatory conditions such as multiple sclerosis and inflammatory bowel disease. Furthermore, the antimicrobial properties of 2-amino-N-(3-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide warrant further investigation for the treatment of sepsis and other infectious diseases. Finally, the potential of 2-amino-N-(3-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide as a cancer therapy, either alone or in combination with other drugs, is an area of active research.
Métodos De Síntesis
2-amino-N-(3-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide is synthesized through a multi-step process that involves the reaction of 2-aminoindolizine with 3-chlorobenzoyl chloride, followed by nitration of the resulting compound and subsequent reduction of the nitro group. The final step involves the reaction of the intermediate product with 3-nitrobenzoyl chloride to yield 2-amino-N-(3-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide. The synthesis method has been optimized to produce high yields and purity of the compound.
Aplicaciones Científicas De Investigación
2-amino-N-(3-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide has been extensively studied for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and to reduce the activation of NF-κB, a transcription factor that plays a crucial role in inflammation. 2-amino-N-(3-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide has also been investigated for its potential as an immunomodulatory agent in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis. Furthermore, 2-amino-N-(3-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide has been shown to have antimicrobial properties, making it a potential candidate for the treatment of sepsis.
Propiedades
IUPAC Name |
2-amino-N-(3-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4O4/c23-14-6-4-7-15(12-14)25-22(29)18-17-9-1-2-10-26(17)20(19(18)24)21(28)13-5-3-8-16(11-13)27(30)31/h1-12H,24H2,(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTABRDFIMDSBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])N)C(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(3-chlorophenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopropyl-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2418297.png)
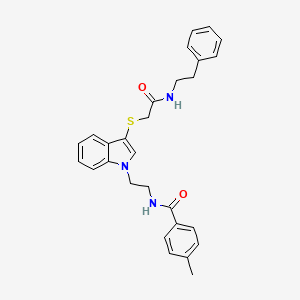
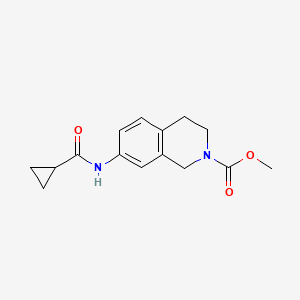
![(5H-Pyrrolo[2,3-b]pyrazin-7-yl)methanol](/img/structure/B2418301.png)
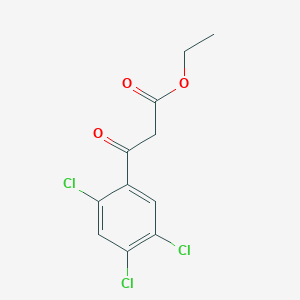

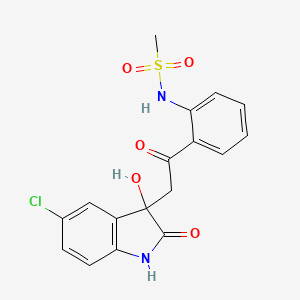
![2-[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2418311.png)
![3-amino-4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2418312.png)
![tert-Butyl 1-[(tetrahydro-2H-pyran-4-ylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2418313.png)
